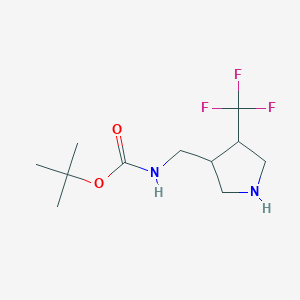

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate

Description

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate is a carbamate-protected pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is of significant interest in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents, owing to the trifluoromethyl group’s ability to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

tert-butyl N-[[4-(trifluoromethyl)pyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7-4-15-6-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYXCNXINAWWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate nitrogen using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuroprotective Effects

Research indicates that tert-butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate exhibits neuroprotective properties, particularly against amyloid beta (Aβ) toxicity, which is significant in Alzheimer's disease. Studies have shown that this compound can reduce the aggregation of Aβ peptides and inhibit their neurotoxic effects on astrocytes. For instance, in vitro studies demonstrated a reduction in TNF-α levels and free radicals in astrocyte cultures exposed to Aβ 1-42 when treated with this compound .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of both β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, this compound may help to mitigate the progression of cognitive decline associated with neurodegenerative disorders .

Pharmacological Studies

In pharmacological contexts, this compound has been evaluated for its ability to modulate neurotransmitter systems, particularly through its interaction with cholinergic pathways. Its structural characteristics allow it to cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study conducted on astrocyte cultures revealed that treatment with this compound significantly decreased cell death induced by Aβ 1-42. The results indicated that the compound's protective effects were associated with a reduction in oxidative stress markers and inflammatory cytokines .

Case Study 2: In Vivo Efficacy

In vivo evaluations using scopolamine-induced models demonstrated that while the compound showed moderate protective effects against cognitive decline, its bioavailability in the brain was questioned. Comparisons were made with established treatments like galantamine, highlighting the need for further optimization of delivery methods to enhance therapeutic outcomes .

Data Table: Comparative Efficacy of Compounds

| Compound Name | Mechanism of Action | Neuroprotective Effect | In Vivo Efficacy |

|---|---|---|---|

| This compound | β-secretase & acetylcholinesterase inhibitor | Moderate | Limited bioavailability |

| Galantamine | Acetylcholinesterase inhibitor | Strong | Effective |

| Donepezil | Acetylcholinesterase inhibitor | Strong | Effective |

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity : The -CF₃ group in the target compound increases lipophilicity (clogP ~2.5–3.5 estimated), enhancing membrane permeability. Difluoromethyl analogues (e.g., CAS: 886365-38-4) may exhibit slightly lower hydrophobicity .

- Solubility : Boc protection generally improves solubility in organic solvents (e.g., THF, DCM) but reduces aqueous solubility compared to free amines .

Biological Activity

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate, also known by its CAS number 217096-38-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 268.28 g/mol

- Purity : 97%

- IUPAC Name : tert-butyl (((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate

- Structure : The compound features a tert-butyl group, a pyrrolidine ring with a trifluoromethyl substituent, and a carbamate functional group.

Research indicates that this compound may exhibit multifaceted biological activities:

- Inhibition of Enzymatic Activity :

- Protection Against Neurotoxicity :

- Amyloid Aggregation Inhibition :

In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound:

- Cell Viability Assays :

In Vivo Studies

In vivo assessments using scopolamine-induced models in rats revealed that while the compound exhibited some protective properties, it did not significantly outperform galantamine, another known anti-Alzheimer's agent. This outcome was attributed to the bioavailability issues within the brain .

Case Studies and Research Findings

Several studies have highlighted the potential applications and limitations of this compound:

- Neuroprotective Effects :

- Potential as a Dual Action Therapeutic :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate?

- Methodological Answer : A typical synthesis involves multi-step functionalization of pyrrolidine derivatives. For example:

Pyrrolidine functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation under Cu/Fe catalysis.

Carbamate formation : React the pyrrolidine intermediate with tert-butyl carbamate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous THF or DCM .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.

- Key Variables : Reaction temperature (often 0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents to minimize side reactions.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm), trifluoromethyl group (F NMR at δ -60 to -70 ppm), and tert-butyl carbamate (δ 1.4 ppm for C(CH)).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store at -20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) should be used to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the carbamate coupling step?

- Methodological Answer :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) to enhance coupling efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.

- In situ monitoring : Use FTIR or Raman spectroscopy to track carbamate bond formation (C=O stretch at ~1700 cm) and adjust reaction time dynamically .

Q. What strategies are used to address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Assay validation : Confirm enzyme purity (SDS-PAGE) and activity (positive/negative controls).

- Buffer compatibility : Test varying pH (6.5–8.0) and ionic strength to rule out assay interference from the compound’s trifluoromethyl group.

- Dose-response curves : Perform IC measurements in triplicate with statistical validation (e.g., ANOVA) to identify outliers .

Q. How is stereochemical integrity maintained during synthesis, particularly at the pyrrolidine ring?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to enforce desired stereochemistry.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for enantioselective hydrogenation.

- Analytical verification : Chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to confirm absolute configuration .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the trifluoromethyl substituent.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

Contradiction Analysis & Troubleshooting

Q. How to resolve discrepancies in F NMR spectra when synthesizing the trifluoromethyl-pyrrolidine intermediate?

- Methodological Answer :

- Impurity profiling : Compare with reference spectra of common byproducts (e.g., gem-difluorinated species).

- Reaction quenching : Ensure rapid cooling and neutralization to prevent over-fluorination.

- Isotopic labeling : Use F-labeled reagents to trace fluorination pathways .

Q. Why does the compound exhibit variable solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Add DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- pH adjustment : Ionize the carbamate group by working at pH > 8.5 (pKa ~7.5–8.0).

- Dynamic light scattering (DLS) : Monitor aggregation in real-time to identify precipitation thresholds .

Methodological Tables

Table 1 : Key Reaction Parameters for Carbamate Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | THF > DCM > DMF | Higher polarity reduces side reactions |

| Catalyst | EDCI/HOBt | 85–90% yield |

| Reaction Time | 12–24 hours | Completeness vs. degradation |

Table 2 : Analytical Techniques for Structural Confirmation

| Technique | Target Signal | Critical Parameters |

|---|---|---|

| F NMR | δ -65 ppm (CF) | Deuterated solvent (CDCl) |

| HRMS | [M+H] = 325.142 | Resolution > 30,000 |

| Chiral HPLC | Retention time 8.2 min | Heptane/EtOH (90:10) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.